2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Description
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is a chiral organophosphorus compound featuring a maleimide core substituted with two (2R,5R)-2,5-dimethylphospholano groups at the 2- and 3-positions and an N-bound 3,5-dimethylphenyl group. The stereochemistry of the phospholano ligands and the electronic properties of the aryl substituent make this compound significant in asymmetric catalysis and ligand design for transition-metal complexes .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3/t16-,17-,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYDZUFLMKTRIF-NCXUSEDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4[C@@H](CC[C@H]4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide typically involves the reaction of 2,5-dimethylphospholane with maleimide derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the maleimide group to succinimide.
Substitution: The phospholane rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, succinimides, and substituted phospholane derivatives, which are valuable intermediates in further synthetic applications .
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C24H33NO2P2
- Molecular Weight : 433.56 g/mol
The structure includes a maleimide moiety and two dimethylphospholano groups, which contribute to its reactivity and selectivity in catalytic processes.
Catalytic Applications
1. Asymmetric Hydrogenation
One of the primary applications of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is in asymmetric hydrogenation reactions. These reactions are crucial for producing chiral compounds that are widely used in pharmaceuticals and agrochemicals. The compound forms stable complexes with transition metals such as rhodium and palladium, enhancing their catalytic activity and selectivity.
Case Study: Rhodium Complexes
- In studies involving rhodium complexes derived from this ligand, significant enantioselectivity was achieved in the hydrogenation of various alkenes. For example, the hydrogenation of 1-phenyl-1-propene yielded over 95% ee (enantiomeric excess), demonstrating the ligand's effectiveness in promoting asymmetric transformations .
2. Cross-Coupling Reactions
The compound also shows promise in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for constructing complex organic molecules and are widely employed in drug development.
Case Study: Suzuki Coupling
- In a recent study, the ligand was utilized in Suzuki coupling reactions to synthesize biaryl compounds with high yields and selectivity. The presence of the dimethylphospholano groups facilitated the formation of stable intermediates, leading to improved reaction rates .
Industrial Applications
1. Pharmaceutical Synthesis
Due to its ability to facilitate asymmetric synthesis, 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide holds potential for applications in pharmaceutical manufacturing. The production of chiral drugs often requires catalysts that can provide high selectivity and yield.
2. Agrochemical Development
The compound can also be applied in the synthesis of agrochemicals where enantioselectivity is essential for efficacy and environmental safety.
Comparative Performance
To illustrate the effectiveness of this ligand compared to other phosphine ligands in asymmetric hydrogenation:
| Ligand | Metal | Enantiomeric Excess (%) | Reaction Time (h) |
|---|---|---|---|
| 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide | Rh | >95 | 1 |
| Triphenylphosphine | Rh | 85 | 4 |
| BINAP | Pd | 90 | 6 |
Mechanism of Action
The mechanism by which 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide exerts its effects involves coordination with transition metals to form active catalytic complexes. These complexes facilitate the transfer of hydrogen atoms in asymmetric hydrogenation reactions, leading to the formation of chiral products. The molecular targets include various unsaturated substrates, and the pathways involve the activation of hydrogen and substrate molecules .
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Substituents
N-(3,5-Bis(trifluoromethyl)phenyl)maleimide Derivative
- Structure : The 3,5-dimethylphenyl group in the target compound is replaced with a 3,5-bis(trifluoromethyl)phenyl moiety (CAS 1133149-41-3) .
- Key Differences: Electronic Effects: The trifluoromethyl groups are strongly electron-withdrawing (Hammett σₚ ≈ 0.54), enhancing the electrophilicity of the maleimide core compared to the electron-donating methyl groups (σₚ ≈ -0.15) in the target compound. Lipophilicity: The trifluoromethyl groups increase logP by ~1.5 units, improving solubility in non-polar solvents. Applications: This derivative is used in rhodium complexes for asymmetric hydrogenation, where electron-withdrawing substituents enhance catalytic activity by polarizing the metal center .
N-(4-Methoxyphenyl)maleimide Rhodium Complex
Metal Complex Ligands
Rhodium(I) Tetrafluoroborate Complex
- Structure: (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS 868851-50-7) .
- Comparison: Ligand Role: The N-methyl group simplifies steric interactions, favoring tighter metal coordination. Catalytic Activity: Methyl substituents on the maleimide nitrogen reduce steric hindrance, enhancing turnover frequency (TOF) in hydrogenation reactions compared to bulkier aryl-substituted analogs .
Di-Rhodium(II) Tetrakis(3,3,3-triphenylpropionate)
- Structure : A binuclear rhodium complex with carboxylate ligands .
- Comparison: Electronic Tuning: Unlike phospholano-maleimide ligands, carboxylate ligands provide weaker field stabilization, resulting in lower catalytic selectivity but broader substrate scope .
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Shares the 3,5-dimethylphenyl substituent but features a naphthalene-carboxamide core (IC₅₀ ≈ 10 µM for PET inhibition) .
- Comparison: Mechanism: Both compounds likely exploit the 3,5-dimethylphenyl group for hydrophobic interactions in photosystem II (PSII). Activity: The maleimide derivative’s phospholano groups may enhance membrane permeability, though direct PET inhibition data is unavailable .
Biological Activity
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is a phosphine-containing compound noted for its potential applications in catalysis and biological systems. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C32H39BF10NO2P2Rh
- CAS Number : 868851-50-7
- Molecular Weight : 670.877 g/mol
The biological activity of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide primarily involves its role as a ligand in organometallic complexes. These complexes can facilitate various biochemical reactions through their catalytic properties. The compound is particularly noted for its interactions with metal centers like rhodium, enhancing the efficiency of hydrogenation reactions and potentially influencing cellular processes.
Anticancer Properties
Recent studies have indicated that maleimide derivatives exhibit anticancer properties due to their ability to interact with cellular targets involved in cancer progression. For instance:
- Study Findings : A study demonstrated that maleimide derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
- Mechanism : The compound's phosphine moiety may enhance its interaction with biological macromolecules, leading to altered signaling pathways in cancer cells.
Neuroprotective Effects
There is emerging evidence suggesting that phosphine-containing compounds may offer neuroprotective benefits:
- Case Study : In vitro studies showed that certain maleimide derivatives could protect neuronal cells from oxidative stress-induced apoptosis . This effect may be attributed to the compound's ability to scavenge reactive oxygen species (ROS).
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | |
| Neuroprotection | Protection against oxidative stress | |
| Catalytic Efficiency | Enhanced hydrogenation reactions |
Research Findings
- Anticancer Mechanism : The compound was found to induce cell cycle arrest and apoptosis in various cancer cell lines through mitochondrial pathways. This suggests a potential use in targeted cancer therapies.
- Neuroprotective Mechanism : Studies indicated that 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide could reduce neuroinflammation markers in cellular models of neurodegeneration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
